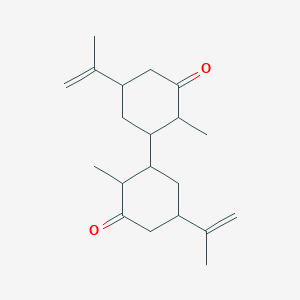
alpha-Dicarvelone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Bi-p-menth-8-ene]-6,6’-dione is a complex organic compound belonging to the class of terpenoids Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units This compound is characterized by its unique structure, which includes two p-menth-8-ene units connected at the 2,2’ positions and featuring ketone groups at the 6,6’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bi-p-menth-8-ene]-6,6’-dione typically involves the dimerization of p-menth-8-ene derivatives under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the dimeric structure.
Industrial Production Methods: In an industrial setting, the production of [2,2’-Bi-p-menth-8-ene]-6,6’-dione may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: [2,2’-Bi-p-menth-8-ene]-6,6’-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the ketone groups, leading to the formation of various substituted derivatives. Reagents such as Grignard reagents (RMgX) are commonly used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ketones or alcohols.
Aplicaciones Científicas De Investigación
[2,2’-Bi-p-menth-8-ene]-6,6’-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [2,2’-Bi-p-menth-8-ene]-6,6’-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes.
Comparación Con Compuestos Similares
p-Menth-8-ene: A monoterpene with a similar structure but lacking the dimeric and ketone features.
Ascaridole: A p-menthane monoterpenoid with a peroxy group, known for its antiprotozoal properties.
1,2-Epoxy-p-menth-8-ene: A compound with an epoxy group, used in various chemical reactions.
Uniqueness: [2,2’-Bi-p-menth-8-ene]-6,6’-dione is unique due to its dimeric structure and the presence of ketone groups at specific positions. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
18457-34-6 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
2-methyl-3-(2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexyl)-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C20H30O2/c1-11(2)15-7-17(13(5)19(21)9-15)18-8-16(12(3)4)10-20(22)14(18)6/h13-18H,1,3,7-10H2,2,4-6H3 |
Clave InChI |
GVMQRYCIHSDNRX-UHFFFAOYSA-N |
SMILES |
CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C |
SMILES canónico |
CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















